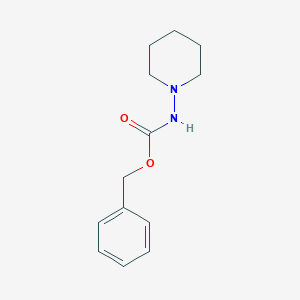

benzyl N-piperidin-1-ylcarbamate

Description

Properties

CAS No. |

126216-46-4 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

benzyl N-piperidin-1-ylcarbamate |

InChI |

InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |

InChI Key |

RARCRVJUYCOHBA-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |

Synonyms |

Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzyl N-Piperidin-1-ylcarbamate and Analogs

*Estimated based on analogous structures.

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : The reaction is typically conducted in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (Et₃N) to neutralize hydrochloric acid (HCl) generated during the process.

-

Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to dissolve both organic reactants and aqueous bases.

-

Temperature Control : An ice-water bath (0–5°C) is employed initially to mitigate exothermic effects, followed by gradual warming to room temperature.

Example Procedure :

-

Piperidine (1.0 equiv) and NaOH (1.2 equiv) are dissolved in THF under nitrogen.

-

Benzyl chloroformate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

-

The mixture is quenched with 1M HCl, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 4–6 hours |

This method is favored for its simplicity and high atom economy but requires careful control of stoichiometry to minimize di- or tri-substituted byproducts.

Stepwise Synthesis via Intermediate Carbamates

For substrates sensitive to direct carbamation, a two-step protocol involving intermediate carbamate formation is employed. This approach, adapted from CN115850157A, isolates a methyl carbamate intermediate before introducing the benzyl group.

Protocol Overview

-

Methyl Carbamate Formation :

-

Piperidine reacts with methyl chloroformate (ClCO₂Me) in THF/NaOH at 0°C.

-

Intermediate: Methyl N-piperidin-1-ylcarbamate.

-

-

Transesterification :

Advantages :

-

Mitigates side reactions associated with direct benzylation.

-

Enables use of thermally labile substrates.

Limitations :

-

Lower overall yield (65–72%) due to additional steps.

-

Requires stringent moisture control to prevent hydrolysis.

Alternative Methods Using Hydroxypiperidine Derivatives

Hydroxypiperidine derivatives serve as precursors in routes requiring hydroxyl group displacement. For example, 4-hydroxypiperidine can be converted to the target compound via Mitsunobu or nucleophilic substitution reactions.

Mitsunobu Approach

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and benzyl alcohol.

-

Mechanism : The hydroxyl group is converted to a better leaving group, enabling displacement by the carbamate nitrogen.

Typical Conditions :

Optimization of Reaction Conditions

Catalytic Enhancements

Solvent Effects

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| THF | 66 | 85 |

| DCM | 40 | 78 |

| Toluene | 111 | 72 |

Polar aprotic solvents (THF, DCM) favor faster kinetics, while toluene suits high-temperature reactions.

Industrial-Scale Production Considerations

One-Pot Synthesis

CN116924967A highlights a one-pot method for analogous compounds, reducing purification steps and costs. Key parameters:

-

Temperature Gradients : 50–85°C for condensation.

-

Catalyst Recycling : LiCl and CaCl₂ are recoverable via aqueous extraction.

Economic and Environmental Impact

-

Atom Economy : Direct carbamation achieves >90% atom utilization.

-

Waste Reduction : Solvent recovery systems (e.g., distillation) cut waste by 40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm.

-

Mobile Phase: Acetonitrile/water (70:30).

-

Retention Time: 6.8 minutes.

Q & A

Q. What are the optimal synthetic routes for benzyl N-piperidin-1-ylcarbamate, considering yield and purity?

The synthesis typically involves carbamate formation between piperidine derivatives and benzyl chloroformate. Key steps include:

- Amine activation : Piperidine is treated with a base (e.g., triethylamine) to deprotonate the amine group before reacting with benzyl chloroformate .

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for improved solubility and reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) . Yield optimization (70–85%) requires strict temperature control (0–5°C during reagent addition) and stoichiometric excess of benzyl chloroformate (1.2 equiv) .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?

- ¹H/¹³C NMR :

- Piperidine protons appear as multiplets at δ 1.4–1.6 (axial H) and δ 2.5–2.7 (equatorial H). The benzyl group shows a singlet at δ 4.5–4.7 (CH₂) and aromatic signals at δ 7.2–7.4 .

- Carbamate carbonyl (C=O) resonates at δ 155–160 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies between experimental and predicted spectra often arise from conformational flexibility or crystallographic packing effects. Strategies include:

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond angles/geometry .

- Variable-temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) causing signal splitting .

- DFT calculations : Compare computed (e.g., Gaussian) and experimental IR/NMR spectra to validate tautomeric forms .

Q. What computational methods are suitable for modeling the interactions of this compound with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite can predict binding modes to enzymes (e.g., acetylcholinesterase) using the compound’s 3D structure (PubChem CID) .

- MD simulations : GROMACS with CHARMM force fields assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Use MOE or RDKit to correlate structural features (e.g., carbamate group) with inhibitory activity .

Q. How can reaction kinetics and mechanistic pathways be analyzed for this compound in catalytic systems?

- Rate determination : Monitor substrate depletion via HPLC under pseudo-first-order conditions .

- Isotopic labeling : ¹⁸O labeling of the carbonyl group tracks carbamate hydrolysis pathways .

- Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) using rate data at multiple temperatures .

Q. What strategies mitigate stability issues during storage or experimental use?

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C for solid form) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- pH stability : Buffered solutions (pH 6–8) minimize hydrolysis; validate via LC-MS over 72 hours .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental yields in synthesis?

- Byproduct analysis : GC-MS identifies side products (e.g., benzyl alcohol from hydrolysis) .

- Reaction monitoring : In-situ FTIR tracks carbamate formation in real time .

- Design of Experiments (DoE) : Apply Yates pattern or Taguchi methods to optimize variables (temperature, reagent ratio) .

Q. What statistical approaches are recommended for validating biological activity data?

- Dose-response curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare means across multiple experimental groups (e.g., enzyme inhibition assays) .

- Bootstrap resampling : Estimate uncertainty in kinetic parameters (kcat, KM) for enzymatic studies .

Application-Oriented Questions

Q. How can this compound be utilized in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.